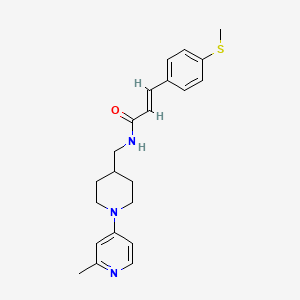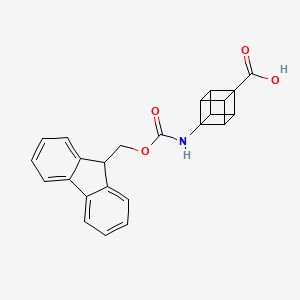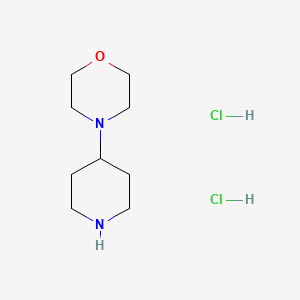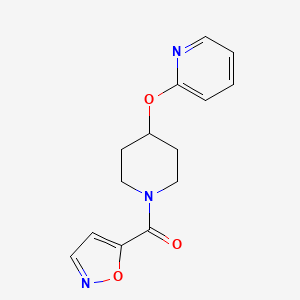
(E)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide is a useful research compound. Its molecular formula is C22H27N3OS and its molecular weight is 381.54. The purity is usually 95%.
BenchChem offers high-quality (E)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Structure and Packing
Research on closely related compounds, such as aminoxyl and piperidinyl acrylamide monomers, has been conducted to understand their structure and packing, which is crucial for the preparation of redox-active polymers. These studies highlight the importance of hydrogen bonding and C-H...O contacts in forming stable structures, essential for developing materials with specific electrical or optical properties (Goswami et al., 2015).
Polymerization Techniques
Stereospecific anionic polymerization techniques have been explored for various acrylamides, including those similar to the compound of interest, to produce polymers with narrow molecular weight distributions. This process is vital for creating polymers with specific mechanical or chemical properties for use in medical devices, coatings, and other applications (Kobayashi et al., 1999).
Controlled Radical Polymerization
Controlled radical polymerization techniques, such as RAFT (Reversible Addition-Fragmentation Chain Transfer) polymerization, have been utilized to synthesize homopolymers from monosubstituted acrylamides, demonstrating the ability to fine-tune molecular weight and polydispersity. Such polymers have potential applications in drug delivery systems and tissue engineering (Mori et al., 2005).
Frustrated Lewis Pairs
Studies on intramolecular pyridine-based frustrated Lewis pairs, which involve deprotonation and subsequent reactions, can shed light on new synthetic routes for creating functional materials and catalysts. These compounds’ unique reactivity towards hydrogen and other small molecules could be harnessed for hydrogen storage, sensing, or as catalysts in organic synthesis (Körte et al., 2015).
Anticancer and Antibacterial Activities
Research into the biological activity of acrylamides and their derivatives has shown potential in developing new anticancer and antibacterial agents. These studies are crucial for discovering new therapeutic compounds that can be used to treat various diseases (Bondock & Gieman, 2015).
Room-Temperature RAFT Polymerization
Polymerization at room temperature using RAFT techniques has been reported for N-isopropylacrylamide, a compound related to the chemical of interest. This polymerization method is significant for manufacturing polymers used in biotechnology and medicine under mild conditions (Convertine et al., 2004).
特性
IUPAC Name |
(E)-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-3-(4-methylsulfanylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3OS/c1-17-15-20(9-12-23-17)25-13-10-19(11-14-25)16-24-22(26)8-5-18-3-6-21(27-2)7-4-18/h3-9,12,15,19H,10-11,13-14,16H2,1-2H3,(H,24,26)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQYRIJBEOQGFS-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C=CC3=CC=C(C=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)/C=C/C3=CC=C(C=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-oxo-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)ethyl)isoindoline-1,3-dione](/img/structure/B2761983.png)

![N-(2,4-dimethoxyphenyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2761986.png)
![Tert-butyl 6-[(prop-2-enoylamino)methyl]-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2761987.png)
![N-(3-chlorophenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2761989.png)

![2-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2761992.png)

![Ethyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2761994.png)



![(Z)-5-chloro-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2762000.png)